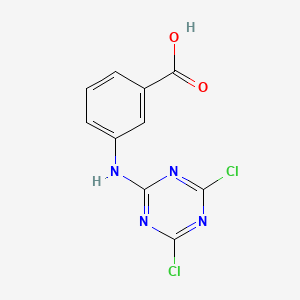

2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N4O2/c11-8-14-9(12)16-10(15-8)13-6-3-1-2-5(4-6)7(17)18/h1-4H,(H,17,18)(H,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKKRBIBVKBSPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347724 | |

| Record name | 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26940-56-7 | |

| Record name | 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine: Properties, Synthesis, and Applications

<

Abstract

This technical guide provides a comprehensive overview of 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine, a pivotal heterocyclic compound. This document details its fundamental physicochemical properties, including its precise molecular weight, and offers an in-depth exploration of its synthesis and reactivity. Furthermore, it highlights its significant role as a versatile building block in drug discovery and materials science. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, providing both foundational knowledge and practical, field-proven insights into the handling and application of this reactive intermediate.

Introduction: The Versatile Dichloro-s-Triazine Scaffold

The 1,3,5-triazine (or s-triazine) ring is a privileged structure in medicinal chemistry and materials science.[1] Its utility stems from the commercial availability of its precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), and the unique reactivity of its three chlorine atoms.[2][3] These chlorine atoms can be sequentially and selectively replaced by various nucleophiles under controlled temperature conditions, allowing for the construction of a vast array of complex, multifunctional molecules.[1]

This compound, also known as 3-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzoic acid, is a key monosubstituted derivative of cyanuric chloride. It incorporates two critical functionalities: a reactive dichloro-triazine core and a carboxyanilino group. This bifunctional nature makes it an exceptionally valuable intermediate for synthesizing targeted molecules. The two remaining chlorine atoms serve as handles for further chemical modification, while the carboxylic acid group provides a site for amide bond formation or other conjugations. This guide will elucidate the core characteristics of this compound and demonstrate its utility in advanced chemical synthesis.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆Cl₂N₄O₂ | [4] |

| Molecular Weight | 285.08 g/mol | [4] |

| CAS Number | 26940-56-7 | [4] |

| Appearance | White to light yellow powder/crystal | [4] |

| Purity | ≥ 95% (Titration) | [4] |

| Storage Conditions | Store at ≤ -4 °C | [4] |

Synthesis and Reactivity

Synthesis Pathway

The synthesis of this compound is a classic example of a temperature-controlled nucleophilic aromatic substitution (SNAr) reaction. The process begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and inexpensive starting material.[2] The exceptional reactivity of cyanuric chloride allows for the stepwise substitution of its chlorine atoms. The first substitution can be achieved at low temperatures (typically 0-5 °C), which is crucial for achieving mono-substitution and preventing the formation of di- and tri-substituted byproducts.[1]

The reaction involves the nucleophilic attack of the amino group from 3-aminobenzoic acid on one of the electrophilic carbon atoms of the triazine ring. A base, such as sodium carbonate or a tertiary amine, is typically used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[5][6]

Workflow for Synthesis

Below is a generalized workflow illustrating the synthesis of the title compound.

Caption: Synthesis workflow for this compound.

Reactivity Insights

The reactivity of the s-triazine ring is modulated by the number of electron-donating groups attached to it. After the first substitution with the carboxyanilino group, the electron density of the triazine ring increases. This gain in π-orbital electron density deactivates the ring towards further nucleophilic attack.[1] Consequently, replacing the second and third chlorine atoms requires progressively harsher conditions, such as higher temperatures (room temperature for the second substitution, heating/reflux for the third).[1][7] This differential reactivity is the cornerstone of s-triazine chemistry, enabling the rational design and synthesis of unsymmetrically substituted derivatives.[2]

Experimental Protocol: Synthesis of a Disubstituted Triazine Derivative

This section provides a validated protocol for the nucleophilic substitution of a second chlorine atom on the this compound core, a common subsequent step in multi-step synthesis. This protocol is adapted from established methodologies for similar triazine derivatives.[6]

Objective: To synthesize a 2-(3-carboxyanilino)-4-(substituted-amino)-6-chloro-1,3,5-triazine derivative.

Materials:

-

This compound (1.0 eq)

-

Desired amine (e.g., morpholine, piperidine, etc.) (1.2 eq)

-

Sodium Carbonate (Na₂CO₃) (2.4 eq)

-

Dioxane

-

Distilled Water

-

1N Hydrochloric Acid (HCl)

Protocol:

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and sodium carbonate (2.4 eq) in a mixture of distilled water and dioxane.

-

Causality: Dioxane serves as a co-solvent to ensure the solubility of both the triazine starting material and the incoming amine nucleophile. Sodium carbonate acts as the base to neutralize the HCl produced.[6]

-

-

Nucleophile Addition: While stirring the solution at room temperature, add a solution of the desired amine (1.2 eq) in dioxane dropwise.

-

Causality: Room temperature conditions are typically sufficient for the second substitution, leveraging the differential reactivity of the dichlorotriazine intermediate.[1] Dropwise addition helps to control the reaction rate and minimize side reactions.

-

-

Reaction Monitoring: Allow the reaction mixture to stir overnight at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Overnight stirring ensures the reaction proceeds to completion. TLC is a critical step for verifying the consumption of the starting material and the formation of the new, more polar product.

-

-

Work-up and Isolation: a. Once the reaction is complete, carefully neutralize the mixture with 1N HCl until it reaches an acidic pH.

-

Causality: Neutralization protonates the carboxylate and any excess base, causing the desired product to precipitate out of the aqueous solution. b. Filter the resulting precipitate using a Buchner funnel. c. Wash the collected solid thoroughly with distilled water to remove any inorganic salts. d. Dry the purified solid product under vacuum.

-

Applications in Research and Drug Development

The unique structure of this compound makes it a highly sought-after intermediate in several research areas.

-

Drug Discovery: The s-triazine scaffold is present in numerous commercial drugs.[1] This compound serves as a building block for creating libraries of novel molecules with potential biological activities, including antimicrobial, anticancer, and antiviral properties.[5][8] The two reactive chlorine sites allow for the introduction of various pharmacophores to explore structure-activity relationships (SAR).

-

Materials Science: It can be used in the synthesis of advanced materials, such as specialized polymers and coatings, where the triazine core can enhance properties like thermal stability and durability.[4]

-

Dye Synthesis: The triazine ring is a component of many reactive dyes. This intermediate can be used to create new dyes for various applications.[5]

-

Analytical Chemistry: The compound can be employed as a reagent in analytical methods, aiding in the detection and quantification of specific substances.[4]

Conclusion

This compound is more than just a chemical with a defined molecular weight of 285.08 g/mol .[4] It is a strategic synthetic intermediate whose value lies in its predictable, stepwise reactivity and its bifunctional nature. The principles of temperature-controlled nucleophilic substitution on the s-triazine core, as detailed in this guide, empower chemists to construct a diverse range of complex molecules for applications spanning from life-saving pharmaceuticals to advanced materials. A firm grasp of its properties and reactivity is essential for any researcher looking to leverage the power of the triazine scaffold in their work.

References

-

Abdel-Moty, S. G., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 46. Available at: [Link]

-

PubChem. (n.d.). 2,4-Dichloro-1,3,5-triazine. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. Retrieved from [Link]

-

MDPI. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Retrieved from [Link]

-

PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Retrieved from [Link]

-

Arkat USA. (n.d.). 1,3,5-Triazine as core for the preparation of dendrons. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6-morpholino-1,3,5-triazine. Retrieved from [Link]

-

MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

-

MDPI. (2012). Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Retrieved from [Link]

- Google Patents. (n.d.). EP3674293A1 - Process for synthesizing s-triazine compounds.

-

ResearchGate. (n.d.). Synthesis of 4-(4′,6′-dichloro-1′,3′,5′-triazin-2′-ylamino)-benzene-sulfonamide precursor 1. Retrieved from [Link]

-

US EPA. (n.d.). 1,3,5-Triazine, 2,4,6-trichloro-. Retrieved from [Link]

Sources

- 1. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-(3-carboxyanilino)-4,6-dichloro-1,3,5-triazine, a key intermediate in the development of various functional molecules. The synthesis is centered on the regioselective nucleophilic aromatic substitution (SNAr) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This document delves into the underlying chemical principles, provides a detailed and validated experimental protocol, discusses critical process parameters, and outlines standard analytical methods for product characterization. The content is tailored for researchers, chemists, and professionals in the fields of medicinal chemistry and materials science, offering field-proven insights to ensure reproducible and high-yield synthesis.

Introduction and Theoretical Framework

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile applications, ranging from herbicides to anticancer agents and covalent organic frameworks.[1][2] The reactivity of its precursor, cyanuric chloride (TCT), is the cornerstone for generating a vast library of substituted triazines. The key to this versatility lies in the differential reactivity of the three chlorine atoms on the triazine ring.

The substitution of these chlorine atoms is a temperature-dependent, sequential process.[3] The electron-withdrawing nature of the triazine ring makes the carbon atoms highly electrophilic and susceptible to nucleophilic attack. However, with each successive substitution by an electron-donating group (like an amine), the ring becomes more electron-rich, deactivating it towards further substitution. This inherent property allows for the controlled, stepwise synthesis of mono-, di-, and tri-substituted triazines.[4] An empirical rule suggests that the first substitution occurs readily at temperatures around 0°C, the second at ambient temperatures, and the third requires elevated temperatures (e.g., >60°C).[4]

The synthesis of this compound is a classic example of exploiting this reactivity gradient to achieve selective monosubstitution. The reaction involves the nucleophilic attack of the amino group of 3-aminobenzoic acid on one of the electrophilic carbon atoms of the cyanuric chloride ring. Strict temperature control is paramount to halt the reaction after the first substitution, preventing the formation of di- and tri-substituted byproducts.

Synthesis Pathway and Mechanism

The core reaction is a nucleophilic aromatic substitution where 3-aminobenzoic acid displaces a single chloride ion from the cyanuric chloride ring.

Reaction Scheme

The overall transformation is depicted below:

Caption: Synthesis of the target molecule via SNAr reaction.

Mechanistic Insight

The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-aminobenzoic acid attacks one of the electron-deficient carbon atoms of the triazine ring. This forms a tetrahedral intermediate, often referred to as a Meisenheimer complex.

-

Chloride Elimination: The aromaticity of the triazine ring is restored by the elimination of a chloride ion, and a proton is lost from the nitrogen atom. The released HCl is neutralized by a base present in the reaction mixture. The presence of a base is crucial; without it, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]

Detailed Experimental Protocol

This protocol is a self-validating system designed for high fidelity and reproducibility.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |

| Cyanuric Chloride | C₃Cl₃N₃ | 184.41 | ≥99% | Standard Supplier |

| 3-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | ≥99% | Standard Supplier |

| Acetone | C₃H₆O | 58.08 | Anhydrous, ≥99.5% | Standard Supplier |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ≥99.5% | Standard Supplier |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Standard Supplier |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M Aqueous | Standard Supplier |

| Crushed Ice | H₂O | 18.02 | N/A | N/A |

Step-by-Step Synthesis Workflow

Caption: Experimental workflow for the synthesis and purification.

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add cyanuric chloride (10.0 g, 0.054 mol).

-

Dissolution: Add anhydrous acetone (150 mL) to the flask and stir until the cyanuric chloride is completely dissolved.[6]

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with continuous stirring.

-

Nucleophile Addition: In a separate beaker, dissolve 3-aminobenzoic acid (7.4 g, 0.054 mol) in acetone. Add this solution to the dropping funnel and add it dropwise to the stirred cyanuric chloride solution over a period of approximately 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Initial Reaction: Maintain the reaction mixture at 0-5°C and continue stirring for an additional 2 hours.[6]

-

Base Addition: Prepare a solution of sodium bicarbonate (4.54 g, 0.054 mol) in water. Add this aqueous solution slowly to the reaction mixture. Continue stirring for another 4-5 hours at the same temperature. The base neutralizes the HCl formed during the substitution.[6]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., toluene:acetone 8:2 v/v).[6] The reaction is complete when the starting material spot has disappeared.

-

Precipitation: Once the reaction is complete, pour the mixture into a beaker containing 500 g of crushed ice. This will cause the product to precipitate out of the solution.

-

Neutralization & Filtration: If necessary, neutralize the mixture with dilute HCl. Filter the resulting solid precipitate using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with cold distilled water to remove any inorganic salts and unreacted starting materials. Dry the product under vacuum at 50-60°C to a constant weight.

-

Purification: For higher purity, the crude product can be recrystallized from a suitable solvent like acetone.[6]

Critical Parameters and Process Optimization

The success of this synthesis hinges on the precise control of several key parameters.

| Parameter | Recommended Range | Rationale / Causality |

| Temperature | 0 - 5 °C | This is the most critical parameter. Low temperature provides kinetic control, favoring the highly reactive first substitution while significantly slowing the rate of the second substitution, thus maximizing the yield of the monosubstituted product.[3][4] |

| Solvent | Anhydrous Acetone, DCM, THF, Ethyl Acetate | The solvent must be inert to the reactants and capable of dissolving both cyanuric chloride and the nucleophile. Anhydrous conditions are preferred to prevent hydrolysis of cyanuric chloride.[3][5][6] |

| Base | NaHCO₃, Na₂CO₃, DIEA, Triethylamine | A base is essential to neutralize the HCl byproduct. Inorganic bases like NaHCO₃ are effective and easily removed during aqueous work-up.[6] Organic bases like DIEA are used in non-aqueous systems but can be harder to remove.[5] |

| Stoichiometry | 1:1 (Cyanuric Chloride : Amine) | Using a 1:1 molar ratio of reactants ensures efficient conversion without promoting disubstitution, which can occur if the nucleophile is in excess. |

| Addition Rate | Slow, dropwise addition | Slow addition of the nucleophile maintains a low instantaneous concentration, further minimizing the risk of double substitution on a single triazine molecule. It also helps control the reaction exotherm. |

Product Characterization and Analytical Control

Confirming the structure and purity of the final product is essential. The primary analytical methods include HPLC, NMR, and Mass Spectrometry.[7]

| Technique | Purpose | Expected Results for this compound |

| HPLC | Purity assessment and reaction monitoring | A single major peak on a reversed-phase C18 column indicates high purity. Retention time will be distinct from starting materials.[7] |

| ¹H-NMR | Structural confirmation | Aromatic protons from the anilino ring will be visible. The -NH and -COOH protons will also be present, though their shifts can be broad and solvent-dependent. |

| ¹³C-NMR | Structural confirmation | Signals corresponding to the carbons of the triazine ring and the substituted benzene ring will be observed. The two equivalent C-Cl carbons on the triazine ring will have a distinct chemical shift. |

| Mass Spec (MS) | Molecular weight confirmation | The mass spectrum will show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₀H₆Cl₂N₄O₂), approx. m/z 285.0, with a characteristic isotopic pattern for two chlorine atoms.[6] |

| FT-IR | Functional group identification | Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C=N stretching of the triazine ring (around 1550-1600 cm⁻¹). |

Conclusion

The synthesis of this compound is a robust and well-established procedure that relies on the fundamental principles of nucleophilic aromatic substitution on an electron-deficient heterocyclic ring. The key to achieving high yield and purity of the desired monosubstituted product is the meticulous control of reaction temperature. By adhering to the detailed protocol and understanding the critical process parameters outlined in this guide, researchers can reliably produce this valuable chemical intermediate for further applications in drug discovery and materials science.

References

-

Barros, M. T., & Petrova, K. T. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 82-97. [Link][1][8]

-

Sharma, R., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 529. [Link][5]

-

Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. ARKIVOC, 2020(iii), 64-73. [Link]

-

Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. [Link][4]

-

Patel, C. M., et al. (2022). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research, 13(03), 133-141. [Link][6]

-

Panchabhai, R., & D'Souza, F. (2021). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. Materials Advances, 2(14), 4554-4577. [Link]

Sources

- 1. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00739E [pubs.rsc.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciensage.info [sciensage.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

synthesis of 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine from cyanuric chloride

An In-depth Technical Guide to the Synthesis of 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine from Cyanuric Chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a pivotal intermediate in the development of pharmaceuticals, reactive dyes, and other functionalized materials. The synthesis is achieved through a selective nucleophilic aromatic substitution (SNAr) reaction between cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and 3-aminobenzoic acid. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, outlines methods for characterization, and addresses critical safety and handling considerations. The content is structured to serve as a practical and authoritative resource for researchers, chemists, and drug development professionals engaged in triazine chemistry.

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and ability to engage in multiple hydrogen bonding interactions. Derivatives of 1,3,5-triazine are integral to a wide range of applications, including anticancer agents, herbicides, and covalent polymers.[1][2] The synthesis of asymmetrically substituted triazines is a cornerstone of this field, enabling the precise installation of various functional groups onto the triazine core.

The target molecule, this compound, serves as a versatile building block. The two remaining chlorine atoms can be sequentially displaced by other nucleophiles to build complex molecular architectures, while the carboxylic acid moiety provides a handle for further conjugation or modulation of solubility. The synthesis begins with cyanuric chloride, an inexpensive and highly reactive commodity chemical, making this an efficient and scalable route.[2][3] This guide details the controlled, selective monosubstitution of cyanuric chloride with 3-aminobenzoic acid.

Reaction Principle: Stepwise Nucleophilic Aromatic Substitution (SNAr)

The synthesis of substituted triazines from cyanuric chloride is governed by a sequential nucleophilic aromatic substitution mechanism.[3] The 1,3,5-triazine ring is highly electron-deficient due to the presence of three electronegative nitrogen atoms, making the carbon atoms susceptible to nucleophilic attack.

Causality of Selectivity: The key to synthesizing the desired mono-substituted product lies in the differential reactivity of the three chlorine atoms. Each successive substitution of a chlorine atom with an electron-donating nucleophile (like an amine) reduces the electrophilicity of the triazine ring, thereby deactivating it towards further substitution.[4] This inherent property allows for a high degree of control over the reaction outcome by manipulating the temperature. An established empirical rule dictates the conditions for sequential substitution:[3][5][6]

-

First Substitution: Occurs readily at low temperatures (0–5 °C).

-

Second Substitution: Requires moderate temperatures (typically room temperature to ~50 °C).

-

Third Substitution: Necessitates elevated temperatures (often >60 °C or reflux conditions).

By maintaining the reaction temperature strictly between 0 and 5 °C, the reaction can be effectively halted after the displacement of a single chlorine atom, yielding the desired this compound with high selectivity. The reaction also generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base (an acid scavenger) to prevent the protonation of the amine nucleophile and to drive the reaction to completion.[5]

Figure 1: General reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process controls (temperature monitoring) and post-synthesis characterization to ensure the desired outcome.

Materials and Reagents

| Reagent | Grade | Supplier Example |

| Cyanuric Chloride (TCT) | ≥99% | Sigma-Aldrich, TCI |

| 3-Aminobenzoic Acid | ≥99% | Sigma-Aldrich, Acros |

| Acetone | ACS Grade, Anhydrous | Fisher Scientific |

| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | J.T. Baker |

| Hydrochloric Acid (HCl) | 1N solution | VWR |

| Deionized Water | - | - |

| Ethanol | Reagent Alcohol | Fisher Scientific |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Digital thermometer

-

Ice-salt bath

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Reagent Data and Stoichiometry

| Compound | Formula | MW ( g/mol ) | Moles (mmol) | Equiv. | Amount Used |

| Cyanuric Chloride | C₃Cl₃N₃ | 184.41 | 10.0 | 1.0 | 1.84 g |

| 3-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 10.0 | 1.0 | 1.37 g |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 20.0 | 2.0 | 2.12 g |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a digital thermometer, and a dropping funnel. Place the flask in an ice-salt bath.

-

Reagent Preparation: In the reaction flask, dissolve cyanuric chloride (1.84 g, 10.0 mmol) in 40 mL of acetone. Stir the solution until all solids are dissolved and cool the mixture to 0 °C.

-

Nucleophile Addition: In a separate beaker, dissolve 3-aminobenzoic acid (1.37 g, 10.0 mmol) and sodium carbonate (2.12 g, 20.0 mmol) in 30 mL of acetone with gentle warming if necessary, then cool to room temperature. Transfer this solution to the dropping funnel.

-

Controlled Reaction: Add the 3-aminobenzoic acid solution dropwise to the stirred cyanuric chloride solution over 30-45 minutes. Crucial: Meticulously maintain the internal reaction temperature between 0 and 5 °C throughout the addition.[2][5]

-

Reaction Progression: After the addition is complete, continue to stir the resulting white slurry vigorously at 0–5 °C for an additional 3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 6:4 ratio).[7]

-

Product Isolation: Once the reaction is complete (disappearance of the cyanuric chloride spot on TLC), pour the reaction mixture slowly into 200 mL of crushed ice with constant stirring. This will precipitate the sodium salt of the product.

-

Acidification and Precipitation: While stirring the ice-water mixture, slowly add 1N HCl dropwise until the pH of the solution is acidic (pH ~2-3). This step is critical to protonate the carboxylate, converting the water-soluble sodium salt into the insoluble free carboxylic acid, which precipitates as a fine white solid.[2][5]

-

Filtration and Washing: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water to remove any inorganic salts (NaCl, unreacted Na₂CO₃).

-

Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. A typical yield is in the range of 80-90%.

Purification

If necessary, the crude product can be purified by recrystallization from ethanol to yield a crystalline white solid.[8]

Figure 2: Step-by-step experimental workflow diagram.

Characterization and Analytical Control

Confirmation of the product's identity and purity is essential. The following analytical techniques are recommended:

-

Thin-Layer Chromatography (TLC): Used to monitor the reaction's progress and assess the purity of the final product. A suitable mobile phase is ethyl acetate/n-hexane (1:1 or 2:3 v/v).[7][9]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups. Expected characteristic peaks include: a broad O-H stretch (from the carboxylic acid) around 3300-2500 cm⁻¹, a C=O stretch (acid) around 1700 cm⁻¹, an N-H stretch around 3400 cm⁻¹, and characteristic triazine ring vibrations (C=N) around 1550-1400 cm⁻¹.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

-

¹H NMR (in DMSO-d₆): Will show characteristic signals for the aromatic protons of the aniline ring, a D₂O-exchangeable peak for the N-H proton, and a broad singlet for the carboxylic acid proton.[5]

-

¹³C NMR (in DMSO-d₆): Will show distinct signals for the triazine ring carbons (typically in the 165-175 ppm range) and the aromatic and carboxyl carbons.[5]

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound (C₁₀H₆Cl₂N₄O₂ = 285.09 g/mol ).

-

Melting Point (m.p.): A sharp melting point is a good indicator of high purity.

Safety, Handling, and Waste Disposal

Senior Scientist's Note: Adherence to safety protocols is non-negotiable. Cyanuric chloride is a highly reactive and hazardous material.

-

Cyanuric Chloride: This compound is toxic, corrosive, and causes severe burns to the skin and eyes. It is fatal if inhaled.[11] It also reacts violently with water, releasing heat and toxic HCl gas.[12] Always handle cyanuric chloride in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.[11][12][13] Keep the reagent in a tightly closed container in a cool, dry, well-ventilated area away from water and incompatible substances.[11][14]

-

Solvents: Acetone is highly flammable. Ensure all operations are performed away from ignition sources.

-

Waste Disposal: All organic waste containing chlorinated compounds must be collected in a designated chlorinated waste container. Aqueous waste from the workup should be neutralized before disposal in accordance with local environmental regulations.[11][13][15]

Conclusion

The is a robust and highly selective process when executed with precise temperature control. The principles of stepwise nucleophilic aromatic substitution on the electron-deficient triazine ring are fundamental to its success. This guide provides a detailed, reliable protocol, from reaction setup to product characterization, grounded in established chemical principles. By following the outlined procedures and adhering strictly to the safety precautions, researchers can confidently and safely produce this valuable chemical intermediate for application in drug discovery, materials science, and beyond.

References

-

Loba Chemie. (n.d.). CYANURIC CHLORIDE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: CYANURIC TRICHLORIDE. Retrieved from [Link]

-

Yadav, P., et al. (2024). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. Materials Advances. Retrieved from [Link]

-

Shawali, A. S., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 38. Retrieved from [Link]

-

Khan, I., et al. (n.d.). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. Protocol Exchange. Retrieved from [Link]

-

Shakil, A., et al. (2021). Synthesis and Characterisation of Azo-Based Dichlorotriazine Reactive Dye with Halochromic Behaviour. Tekstilec, 64(3), 249-258. Retrieved from [Link]

-

Rojas-Montoya, A., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

U.S. Naval Ordnance Test Station. (1962). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. DTIC. Retrieved from [Link]

-

Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. Retrieved from [Link]

-

Patel, D. R., & Patel, K. D. (2014). SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES BY SN AR REACTION MECHANISM. TROINDIA. Retrieved from [Link]

-

Mihovilovic, M. D., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(4), 268-277. Retrieved from [Link]

-

Zhang, Y., et al. (2025). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterisation of Azo-Based Dichlorotriazine Reactive Dye with Halochromic Behaviour. Retrieved from [Link]

-

ResearchGate. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

-

Miladinova, P. M. (2023). SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT. Journal of Chemical Technology and Metallurgy, 58(2), 244-250. Retrieved from [Link]

-

Popiołek, Ł., & Baran, M. (2015). Synthesis of New Cyanuric Chloride Derivatives. International Research Journal of Pure and Applied Chemistry. Retrieved from [Link]

Sources

- 1. Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00739E [pubs.rsc.org]

- 2. troindia.in [troindia.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tekstilec.si [tekstilec.si]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. nj.gov [nj.gov]

- 13. aksci.com [aksci.com]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Reactivity and Applications of 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and synthetic utility of 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine. This versatile heterocyclic compound serves as a pivotal building block in the development of a wide array of functional molecules, ranging from pharmaceuticals to performance dyes.[1] We will delve into the nuanced reactivity of the dichlorotriazine core, influenced by the electronic and steric nature of the 3-carboxyanilino substituent. This guide will further present detailed, field-proven experimental protocols for the selective nucleophilic substitution of the chlorine atoms, alongside a discussion of potential side reactions and strategies for their mitigation. Finally, we will explore the applications of this compound in drug discovery, particularly in the synthesis of kinase inhibitors, and in other industrial fields, supported by quantitative data and established literature.

Introduction: The 1,3,5-Triazine Core in Synthetic Chemistry

The 1,3,5-triazine, or s-triazine, ring is a privileged scaffold in medicinal and materials chemistry.[2] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The commercial availability and cost-effectiveness of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) have made it a cornerstone for the synthesis of a vast library of substituted triazines.[2][3] The reactivity of cyanuric chloride is characterized by the sequential, temperature-dependent displacement of its three chlorine atoms by nucleophiles, a feature that allows for the controlled and predictable synthesis of mono-, di-, and tri-substituted triazines.[3][4]

This guide focuses on a specific derivative, this compound, a molecule that combines the reactive dichlorotriazine core with a functionalized aniline substituent, opening avenues for further molecular elaboration.

Physicochemical Properties and Structural Features

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 26940-56-7[5] |

| Molecular Formula | C₁₀H₆Cl₂N₄O₂ |

| Molecular Weight | 285.08 g/mol |

| Appearance | White to light yellow powder |

| Purity | ≥95% (typical) |

The molecular architecture of this compound features a planar, electron-deficient 1,3,5-triazine ring. The presence of three nitrogen atoms significantly lowers the aromatic resonance energy compared to benzene, making the ring susceptible to nucleophilic aromatic substitution (SNAr) rather than electrophilic substitution. The two chlorine atoms serve as excellent leaving groups in these reactions.

The 3-carboxyanilino substituent plays a dual role. The amino group, being an electron-donating group, can modulate the reactivity of the triazine ring. Conversely, the carboxylic acid moiety provides a handle for further derivatization or can influence the molecule's solubility and biological interactions.

The Core Reactivity: Stepwise Nucleophilic Aromatic Substitution (SNAr)

The reactivity of this compound is dominated by the sequential nucleophilic substitution of its two chlorine atoms. This process is highly dependent on the reaction temperature and the nature of the incoming nucleophile.

The Principle of Temperature-Controlled Selectivity

The substitution of the first chlorine atom on a dichlorotriazine derivative generally occurs at a lower temperature than the second. This is because the introduction of a nucleophile, which is typically an electron-donating group, reduces the electrophilicity of the triazine ring, making the second substitution more challenging and thus requiring more forcing conditions (i.e., higher temperature).[3]

An empirical guideline for the substitution of cyanuric chloride is as follows:

-

First substitution: 0–5 °C

-

Second substitution: Room temperature to ~40 °C[6]

-

Third substitution: >60 °C[4]

While the 3-carboxyanilino group already present on our title compound will influence these temperature ranges, the general principle of stepwise, temperature-controlled substitution remains the same.

Caption: General workflow for the stepwise nucleophilic substitution on the dichlorotriazine core.

The Influence of the 3-Carboxyanilino Substituent

The anilino group, being electron-donating through its nitrogen lone pair, reduces the overall electrophilicity of the triazine ring compared to cyanuric chloride. This deactivating effect means that higher temperatures may be required for the subsequent substitutions than for the corresponding reactions with cyanuric chloride. The carboxylic acid group, being electron-withdrawing, will have an opposing electronic effect, although its influence on the triazine ring is transmitted through the aniline ring and is therefore less pronounced.

Common Nucleophiles and Reaction Conditions

This compound reacts with a variety of nucleophiles, including amines, alcohols, and thiols. The choice of solvent and base is crucial for achieving high yields and minimizing side reactions.

Table 2: General Reaction Conditions for Nucleophilic Substitution

| Nucleophile | Typical Base | Typical Solvent(s) | Temperature for 2nd Substitution | Temperature for 3rd Substitution |

| Amines | NaHCO₃, K₂CO₃, DIEA | Acetone, THF, Dioxane/Water[6] | Room Temperature | 40–70 °C[7] |

| Alcohols | NaH, Na₂CO₃ | THF, Dioxane | Room Temperature to 50 °C | >80 °C (Reflux) |

| Thiols | K₂CO₃, Et₃N | Acetone, THF | 0 °C to Room Temperature | Room Temperature to Reflux |

Causality behind Experimental Choices:

-

Base: A base is required to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the products. For amines, inorganic bases like NaHCO₃ or K₂CO₃ are often sufficient. For less nucleophilic alcohols, a stronger, non-nucleophilic base like NaH may be necessary to form the more reactive alkoxide. Diisopropylethylamine (DIEA) is a common choice for amine nucleophiles in organic solvents.[8][9]

-

Solvent: The solvent must be inert to the reactants and capable of dissolving both the triazine substrate and the nucleophile. Aprotic polar solvents like THF and acetone are frequently used. For reactions with water-soluble nucleophiles, a mixture of an organic solvent and water is often employed.[6]

Experimental Protocols

The following protocols are generalized procedures that can be adapted for specific nucleophiles. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Protocol for Monosubstitution (Second Chlorine Displacement)

-

Dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF or acetone) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Add the desired nucleophile (1.0 eq) to the solution.

-

Add the appropriate base (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2–24 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If necessary, purify the product by recrystallization or column chromatography.

Protocol for Disubstitution (Third Chlorine Displacement)

-

Dissolve the 2-(3-carboxyanilino)-4-chloro-6-substituted-1,3,5-triazine (1.0 eq) in a suitable solvent (e.g., dioxane or DMF).

-

Add the second nucleophile (1.1 eq) and the appropriate base (1.2 eq).

-

Heat the reaction mixture to the required temperature (typically 40–100 °C) and stir for 4–24 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the product as needed.

Caption: Experimental workflow for the stepwise synthesis of disubstituted triazines.

Potential Side Reactions and Mitigation

Hydrolysis

The chlorine atoms on the triazine ring are susceptible to hydrolysis, particularly under basic conditions and at elevated temperatures. This results in the formation of the corresponding hydroxytriazine, which is generally unreactive towards further substitution.

Mitigation:

-

Use anhydrous solvents and reagents whenever possible.

-

Maintain the recommended reaction temperature; avoid excessive heating.

-

Minimize reaction times.

Disubstitution

If the temperature is not carefully controlled during the first substitution, a mixture of mono- and di-substituted products may be obtained.

Mitigation:

-

Maintain a low temperature (0–5 °C) during the addition of the first nucleophile.

-

Use a 1:1 stoichiometry of the triazine and the first nucleophile.

Applications in Drug Discovery and Beyond

The ability to introduce diverse functionalities onto the triazine core makes this compound a valuable scaffold for the synthesis of bioactive molecules.

Kinase Inhibitors

The 1,3,5-triazine scaffold is a common feature in many kinase inhibitors. The nitrogen atoms of the triazine ring can form hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition. The substituents at the 2, 4, and 6 positions can be tailored to occupy specific pockets within the ATP-binding site, thereby conferring selectivity and potency. The 3-carboxyanilino group can be used to introduce further diversity or to enhance solubility and pharmacokinetic properties.

Caption: Synthetic route to kinase inhibitors from the dichlorotriazine scaffold.

Other Pharmaceutical Applications

Derivatives of this compound have been explored for a range of other therapeutic applications, including as antiviral and antimicrobial agents.[10]

Dyestuffs and Functional Materials

The triazine core is also a key component of many reactive dyes. The chlorine atoms can react with nucleophilic groups (e.g., hydroxyl groups in cellulose) on the surface of fabrics to form covalent bonds, resulting in excellent color fastness. The 3-carboxyanilino group can be part of the chromophore or can be used to tune the solubility and binding properties of the dye.[1]

Conclusion

This compound is a highly versatile and valuable building block for synthetic chemists. Its predictable, temperature-controlled reactivity allows for the selective introduction of a wide range of functional groups. A thorough understanding of the principles of stepwise nucleophilic substitution, coupled with careful control of reaction conditions, enables the rational design and synthesis of complex molecules with tailored properties for applications in drug discovery, materials science, and beyond. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this important synthetic intermediate.

References

-

Sharma, A., El-Faham, A., de la Torre, B. G., & Albericio, F. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 516. [Link]

-

Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkat USA. [Link]

-

Afonso, C. A. M., Lourenço, N. M. T., & Rosatella, A. de A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81–102. [Link]

-

PrepChem.com. Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. [Link]

-

El-Faham, A., Sharma, A., Farooq, M., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 7, 100825. [Link]

-

Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. [Link]

-

ResearchGate. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

-

YouTube. (2020). Protecting Groups for Carboxylic acid. [Link]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

- Google Patents. (1972). Triazine carboxylic acids and esters.

-

Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

ResearchGate. (2017). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. [Link]

- Google Patents. (1977).

-

Mibu, N., et al. (2014). Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. Chemical & Pharmaceutical Bulletin, 62(10), 1032-40. [Link]

-

Royal Society of Chemistry. (1977). Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines. [Link]

-

Wikipedia. Protecting group. [Link]

-

PubMed. (2013). The supersilyl group as a carboxylic acid protecting group: application to highly stereoselective aldol and Mannich reactions. [Link]

-

PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 26940-56-7 [amp.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine, a versatile heterocyclic compound with applications in medicinal chemistry and materials science.[1] As a Senior Application Scientist, this document is structured to not only present predicted spectral data but also to elucidate the underlying principles and experimental considerations for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₁₀H₆Cl₂N₄O₂, Molecular Weight: 285.08 g/mol ) is a monosubstituted dichlorotriazine.[2] Its structure comprises a central, electron-deficient 1,3,5-triazine ring, which imparts significant reactivity, particularly for nucleophilic substitution of the two chlorine atoms.[2][3] The substituent at the C2 position is a 3-carboxyanilino group, which introduces aromatic and carboxylic acid functionalities.

The comprehensive characterization of this molecule relies on a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR) to elucidate the proton and carbon framework, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern and the integrity of the molecular backbone.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be characterized by signals from the aromatic protons of the anilino group and the labile protons of the amine and carboxylic acid groups. The electron-withdrawing nature of the dichlorotriazine ring will influence the chemical shifts of the aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~13.0 - 12.0 | Broad singlet | 1H | -COOH | Carboxylic acid protons are typically deshielded and exhibit a broad signal due to hydrogen bonding. |

| ~9.5 - 8.5 | Broad singlet | 1H | -NH- | The amine proton is attached to the electron-deficient triazine ring, leading to a downfield shift. Its signal may be broad due to quadrupolar coupling with the adjacent nitrogen. |

| ~8.2 | Triplet (or dd) | 1H | H-2' | This proton is ortho to the carboxyl group and meta to the triazinylamino group, leading to a downfield shift. |

| ~7.8 | Doublet | 1H | H-6' | This proton is ortho to the triazinylamino group and meta to the carboxyl group. |

| ~7.6 | Triplet | 1H | H-4' | This proton is meta to both substituents. |

| ~7.5 | Doublet | 1H | H-5' | This proton is para to the triazinylamino group and ortho to the carboxyl group. |

Note: Predicted chemical shifts are relative to TMS in a solvent like DMSO-d₆. Coupling constants (J) are expected to be in the range of 7-8 Hz for ortho-coupling and 1-2 Hz for meta-coupling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide crucial information about the carbon skeleton, including the carbons of the triazine ring and the substituted benzene ring.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~171.0 | C=O | The carbonyl carbon of the carboxylic acid is typically found in this downfield region. |

| ~168.0 | C4, C6 (Triazine) | The two chlorine-bearing carbons of the triazine ring are expected to be highly deshielded and equivalent. Similar dichlorotriazine systems show signals in this region.[4] |

| ~165.0 | C2 (Triazine) | The carbon atom of the triazine ring attached to the anilino group will be shifted upfield relative to the chloro-substituted carbons. |

| ~140.0 | C1' | The aromatic carbon attached to the -NH- group. |

| ~132.0 | C3' | The aromatic carbon attached to the -COOH group. |

| ~129.0 | C5' | Aromatic CH carbon. |

| ~125.0 | C4' | Aromatic CH carbon. |

| ~122.0 | C6' | Aromatic CH carbon. |

| ~120.0 | C2' | Aromatic CH carbon. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the compound and observing the labile -NH and -COOH protons.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Integrate all signals and reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

-

-

2D NMR (Optional but Recommended):

-

Perform a Correlation Spectroscopy (COSY) experiment to establish ¹H-¹H coupling networks within the aromatic ring.

-

Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded ¹H and ¹³C atoms, confirming the assignments of the protonated carbons.

-

A Heteronuclear Multiple Bond Correlation (HMBC) experiment can further confirm the connectivity by showing correlations between protons and carbons over two to three bonds.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in the molecule.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| 3300 - 2500 | O-H stretch (Carboxylic acid) | Broad | The broadness is due to extensive hydrogen bonding. |

| ~3250 | N-H stretch | Medium | The secondary amine N-H stretch. |

| ~1700 | C=O stretch (Carboxylic acid) | Strong | A characteristic strong absorption for the carbonyl group. |

| 1580 - 1500 | C=N and C=C stretches | Medium-Strong | Aromatic and triazine ring stretching vibrations. Similar triazine compounds show characteristic bands in this region.[5] |

| ~1400 | C-O-H bend | Medium | In-plane bending of the carboxylic acid O-H. |

| ~1250 | C-N stretch | Medium-Strong | Stretching vibration of the aryl-amine bond. |

| 850 - 800 | C-Cl stretch | Strong | Characteristic stretching vibrations for the C-Cl bonds on the triazine ring. |

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation: Use the solid-state Attenuated Total Reflectance (ATR) method for rapid and reproducible results. Place a small amount of the dry, powdered sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The mass spectrum should show a distinct molecular ion peak cluster. Due to the presence of two chlorine atoms, this cluster will exhibit a characteristic isotopic pattern. The expected peaks will be at m/z 284 (for ³⁵Cl₂), 286 (for ³⁵Cl³⁷Cl), and 288 (for ³⁷Cl₂), with an approximate intensity ratio of 9:6:1.

-

Key Fragmentation Pathways:

-

Loss of Cl: A significant fragment at m/z 249 (M - Cl)⁺ is expected, corresponding to the loss of a chlorine radical.

-

Loss of COOH: A fragment corresponding to the loss of the carboxyl group (45 Da) may be observed.

-

Cleavage of the C-N bond: Fragmentation of the bond between the aniline ring and the triazine ring can lead to ions corresponding to both fragments.

-

Triazine Ring Fragmentation: The triazine ring itself can undergo cleavage. The fragmentation of the parent compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), can serve as a reference for these pathways.[6]

-

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is suitable. Alternatively, direct infusion using a solids probe can be employed. For less volatile samples, Electrospray Ionization (ESI) would be a better choice.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer will provide adequate resolution to observe the isotopic pattern of the molecular ion.

-

Data Acquisition:

-

Acquire data over a mass range of m/z 50 to 500.

-

For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap instrument is recommended to confirm the elemental composition of the molecular ion and key fragments.

-

Visualization of Molecular Structure and Fragmentation

Molecular Structure

Caption: Molecular structure of this compound.

Predicted Mass Spectrometry Fragmentation

Caption: Predicted key fragmentation pathways in EI-MS.

Conclusion

This guide provides a detailed, predictive framework for the spectral characterization of this compound. By combining theoretical predictions with established experimental protocols, researchers can confidently acquire and interpret the NMR, IR, and mass spectral data for this compound. The provided insights, grounded in the principles of spectroscopy and comparative data from related structures, serve as a valuable resource for the synthesis, purification, and application of this and similar triazine derivatives.

References

-

Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkat USA. Available at: [Link]

- Benchchem (n.d.). A Comparative Guide to the Reactivity of Mono- and Di-substituted Chlorotriazines. Benchchem.

-

Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkat USA. Available at: [Link]

- Benchchem (n.d.). This compound. Benchchem.

- Royal Society of Chemistry (2024). Supplementary Information Dichlorotriazine-based multivalent probe for selective affinity labeling of carbohydrate binding prote. Royal Society of Chemistry.

- ResearchGate (n.d.). FT-IR spectra of starting materials 4,4′,4″-(1,3,5-triazine-2,4,6-triyl)trianiline (a), 2,2′-bithiophene-5,5′-dicarboxaldehyde (b) and the TP-CTF photocatalyst (c).

- MDPI (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.

-

NIST (n.d.). 1,3,5-Triazine, 2,4,6-trichloro-. NIST WebBook. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of PI3K/mTOR Inhibitors Utilizing a 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine Scaffold

Introduction: The Critical Role of the PI3K/mTOR Signaling Pathway in Cellular Regulation and Disease

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a fundamental intracellular signaling cascade that governs a multitude of essential cellular activities.[1][2][3] This highly conserved pathway is a master regulator of cell metabolism, growth, proliferation, survival, and motility.[4][5] Dysregulation of the PI3K/mTOR pathway is a common feature in numerous human diseases, most notably in cancer, where it is one of the most frequently altered signaling networks.[2][6] The aberrant activation of this pathway can lead to reduced apoptosis, uncontrolled cell proliferation, and resistance to therapy.[2][7]

The signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) at the cell surface, which in turn recruit and activate PI3K.[4] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][4] PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT (also known as protein kinase B or PKB) and phosphoinositide-dependent protein kinase 1 (PDK1), to the plasma membrane.[1][5] This colocalization facilitates the phosphorylation and full activation of AKT. Activated AKT then modulates the activity of a plethora of downstream targets, including the mTOR complex 1 (mTORC1) and mTORC2, which are central to the regulation of protein synthesis and cell growth.[1][3][4]

Given the central role of this pathway in oncogenesis, the development of small molecule inhibitors targeting key kinases within the cascade, such as PI3K and mTOR, has become a major focus in anticancer drug discovery.[6][8] Dual inhibitors that simultaneously target both PI3K and mTOR are of particular interest, as they can elicit a more comprehensive and durable blockade of the pathway, potentially overcoming some of the resistance mechanisms associated with single-target agents.[8][9] The 1,3,5-triazine scaffold has emerged as a versatile and effective core structure for the design of such inhibitors.[9][10][11] This application note provides a detailed guide to the synthesis of PI3K/mTOR inhibitors based on a 2-(3-carboxyanilino)-4,6-dichloro-1,3,5-triazine intermediate, offering a robust starting point for researchers in medicinal chemistry and drug development.

The PI3K/mTOR Signaling Pathway

Caption: The PI3K/mTOR signaling cascade.

General Principles of Synthesis: The Versatility of the Triazine Scaffold

The synthetic approach to novel PI3K/mTOR inhibitors based on the 1,3,5-triazine core typically involves a sequential nucleophilic aromatic substitution (SNAr) strategy.[10][12] The starting material, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), possesses three chlorine atoms that can be displaced by various nucleophiles with decreasing reactivity. This differential reactivity allows for a controlled, stepwise introduction of different substituents at the 2, 4, and 6 positions of the triazine ring.

The synthesis of the key intermediate, this compound, is achieved by reacting cyanuric chloride with 3-aminobenzoic acid under controlled temperature conditions, typically at 0-5°C, to ensure monosubstitution. The remaining two chlorine atoms on the dichlorotriazine intermediate are then available for further substitution with other amines, such as morpholine, piperidine, or other functionalized anilines, which are commonly found in potent PI3K/mTOR inhibitors.[12][13] This modular approach allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of trisubstituted triazine inhibitors.

Detailed Experimental Protocol: A Representative Synthesis

This protocol describes a generalized, three-step synthesis of a potential PI3K/mTOR inhibitor starting from this compound.

Materials and Reagents:

-

This compound

-

Morpholine

-

Substituted aniline (or other desired amine)

-

N,N-Diisopropylethylamine (DIPEA) or other suitable base

-

1,4-Dioxane or other suitable high-boiling solvent

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Step 1: Synthesis of 3-((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)benzoic acid

-

To a solution of this compound (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran (THF) at 0°C, add morpholine (1.1 eq) dropwise.

-

Add a base, such as triethylamine (1.1 eq), to the reaction mixture to neutralize the HCl generated during the reaction.[12]

-

Allow the reaction to stir at 0-5°C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with cold water.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water and a small amount of cold methanol, and dry under vacuum to yield the monosubstituted product.

Step 2: Synthesis of the Final Trisubstituted Triazine Inhibitor

-

In a sealed reaction vessel, dissolve the product from Step 1 (1.0 eq) in 1,4-dioxane.

-

Add the second amine (e.g., a substituted aniline, 1.2 eq) and DIPEA (2.0 eq).

-

Heat the reaction mixture to reflux (or a suitable high temperature, e.g., 100-120°C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

Step 3: Purification and Characterization

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure trisubstituted triazine inhibitor.

-

Characterize the final compound using standard analytical techniques:

-

1H and 13C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Characterization and Biological Evaluation

Following successful synthesis and purification, the novel compounds must be evaluated for their biological activity.

Kinase Inhibition Assays:

-

The inhibitory activity of the synthesized compounds against PI3K isoforms (α, β, δ, γ) and mTOR should be determined using in vitro kinase assays.[11][14] Luminescence-based or radiometric assays are commonly employed to measure the IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.[15]

Cell-Based Assays:

-

Proliferation/Viability Assays: The antiproliferative effects of the compounds are typically assessed in a panel of cancer cell lines.[11][15] Assays such as MTT or CellTiter-Glo are used to determine the concentration at which the compound inhibits cell growth by 50% (GI50 or IC50).

-

Western Blot Analysis: To confirm the mechanism of action, Western blotting can be used to measure the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as AKT (at Ser473 and Thr308) and S6 ribosomal protein.[7][11] A reduction in the phosphorylation of these proteins in compound-treated cells indicates on-target activity.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of representative triazine-based PI3K/mTOR inhibitors from the literature to provide a benchmark for newly synthesized compounds.

| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| ZSTK474 | 8.6 | >1000 | HCT-116 | 0.29 | [16] |

| PKI-587 | 0.46 (PI3Kα) | 12 | HCT-116 | Not specified in source | |

| Compound 6h | 0.012 (PI3Kα) | 0.025 | HeLa | 0.12 | [11] |

| PQR309 | 3.1 (PI3Kα) | 15 | U87MG | 0.13 |

Conclusion

The this compound scaffold represents a valuable and synthetically accessible starting point for the development of novel PI3K/mTOR inhibitors. The modular nature of the synthesis, based on sequential nucleophilic aromatic substitution, provides a robust platform for generating diverse chemical libraries and optimizing potency, selectivity, and pharmacokinetic properties. The protocols and methodologies outlined in this application note offer a comprehensive guide for researchers aiming to explore this promising class of anticancer agents. Rigorous chemical characterization and biological evaluation are paramount to validating the therapeutic potential of newly synthesized compounds and advancing the field of targeted cancer therapy.

References

-

Title: PI3K/AKT/mTOR Signaling Pathway Source: Encyclopedia.pub URL: [Link]

-

Title: PI3K/AKT/mTOR pathway Source: Wikipedia URL: [Link]

-

Title: PI3K/AKT/mTOR signaling pathway Source: Proteopedia URL: [Link]

-

Title: PI3K/AKT/mTOR Signaling Network in Human Health and Diseases Source: PMC - NIH URL: [Link]

-

Title: Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth Source: AACR Journals URL: [Link]

-

Title: Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity Source: PubMed URL: [Link]

-

Title: Characterization of the Activity of the PI3K/mTOR Inhibitor XL765 (SAR245409) in Tumor Models with Diverse Genetic Alterations Affecting the PI3K Pathway Source: AACR Journals URL: [Link]

-

Title: Characterization and targeting of phosphatidylinositol-3 kinase (PI3K) and mammalian target of rapamycin (mTOR) in renal cell cancer Source: PMC - PubMed Central URL: [Link]

-

Title: Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors Source: AACR Journals URL: [Link]

-

Title: Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth Source: PubMed URL: [Link]

-

Title: Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment Source: Frontiers URL: [Link]

-

Title: Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold Source: PubMed URL: [Link]